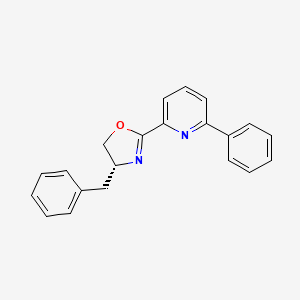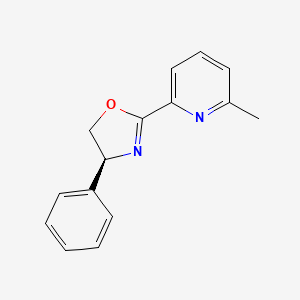
2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride is a derivative of galactose where the hydroxyl group at the second carbon is replaced by an amino group, and the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 2-deoxy-beta-D-galactose.
Acetylation: The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amination: The resulting compound is then subjected to amination to replace the hydroxyl group at the second carbon with an amino group, using ammonia or an appropriate amine source.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the amino group to an amine.
Substitution: Substitution reactions at the acetyl groups can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Various esters, ethers, and other functionalized derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It serves as a precursor for the preparation of glycoproteins and glycolipids, which are essential in studying carbohydrate-protein interactions.
Biology: In biological research, it is used to study the role of carbohydrates in cell signaling and recognition processes. It can be employed in the development of glycan-based biomarkers for diseases.
Industry: It is used in the food industry as a flavor enhancer and in the pharmaceutical industry for the synthesis of various drugs.
作用機序
The mechanism by which 2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride exerts its effects depends on its specific application. For example, in glycomimetics, it may interact with specific receptors or enzymes, mimicking the natural carbohydrate and triggering biological responses. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
2-Amino-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate hydrochloride: Similar structure but with glucose instead of galactose.
2-Amino-2-deoxy-beta-D-mannopyranose 1,3,4,6-tetraacetate hydrochloride: Similar structure but with mannose instead of galactose.
Uniqueness: The uniqueness of 2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride lies in its specific stereochemistry and functional groups, which influence its reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-ABJJILNISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[4-[3,5-bis[4-[2-(3-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzaldehyde](/img/structure/B8198478.png)

![5-[4-(3,5-dicarboxyphenyl)-2,5-difluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198495.png)

![5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198509.png)

![(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8198516.png)






